molecular formula C16H24FNO3 B11194781 [(4-Fluorophenyl)methyl][2-hydroxy-3-(prop-2-EN-1-yloxy)propyl](2-methoxyethyl)amine CAS No. 1016885-93-0

[(4-Fluorophenyl)methyl][2-hydroxy-3-(prop-2-EN-1-yloxy)propyl](2-methoxyethyl)amine

Cat. No.: B11194781
CAS No.: 1016885-93-0
M. Wt: 297.36 g/mol
InChI Key: IKHBPUDCSWHEKQ-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)methyl]2-hydroxy-3-(prop-2-EN-1-yloxy)propylamine is a complex organic compound that features a fluorophenyl group, a hydroxypropyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluorophenyl)methyl]2-hydroxy-3-(prop-2-EN-1-yloxy)propylamine typically involves multiple steps, including the formation of the fluorophenylmethyl group, the hydroxypropyl group, and the methoxyethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorophenyl)methyl]2-hydroxy-3-(prop-2-EN-1-yloxy)propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

[(4-Fluorophenyl)methyl]2-hydroxy-3-(prop-2-EN-1-yloxy)propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Fluorophenyl)methyl]2-hydroxy-3-(prop-2-EN-1-yloxy)propylamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various receptors, while the hydroxypropyl and methoxyethyl groups may influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, depending on the context of the research.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Fluorophenyl)methyl]2-hydroxy-3-(prop-2-yn-1-yloxy)propylmethyl]amine
  • [(4-Fluorophenyl)methyl]2-hydroxy-3-(prop-2-yn-1-yloxy)propylamine

Uniqueness

[(4-Fluorophenyl)methyl]2-hydroxy-3-(prop-2-EN-1-yloxy)propylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can provide insights that other similar compounds may not.

Properties

CAS No.

1016885-93-0

Molecular Formula

C16H24FNO3

Molecular Weight

297.36 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl-(2-methoxyethyl)amino]-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C16H24FNO3/c1-3-9-21-13-16(19)12-18(8-10-20-2)11-14-4-6-15(17)7-5-14/h3-7,16,19H,1,8-13H2,2H3

InChI Key

IKHBPUDCSWHEKQ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC1=CC=C(C=C1)F)CC(COCC=C)O

Origin of Product

United States

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